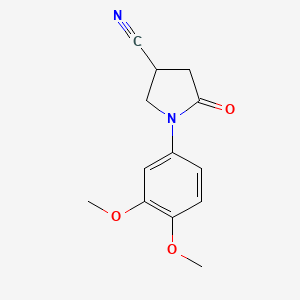
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Pyrrolopyridine Scaffolds : A derivative of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile has been used in the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which are characterized by their potential biological activity (Sroor, 2019).
Development of Novel Compounds : The compound has been used in the creation of various novel compounds with potential biological applications. For example, its reactions with alcohol in the presence of a base have been studied to understand the selectivity between addition and substitution products (Tsuzuki & Tada, 1985).
X-ray and Spectroscopic Analysis : There's significant work involving X-ray and spectroscopic analysis of derivatives of this compound to understand their structural and molecular characteristics (Asiri et al., 2011).
Structural Studies and Synthesis : The compound is used in structural studies and synthesis of pyridine derivatives. These studies include X-ray structural analysis which helps in understanding the molecular structure and potential applications of these derivatives (Dotsenko et al., 2015).
Optical and Junction Characteristics : Derivatives of this compound have been studied for their optical and junction characteristics, particularly in the context of pyridine derivatives. This includes analysis of their thermal, structural, optical, and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Spectroscopic Analysis of Pyridine Derivatives : The compound has been used in the synthesis and spectroscopic analysis of pyridine derivatives. The optical properties of these derivatives are particularly significant in various scientific applications (Cetina et al., 2010).
Photosensitivity Studies : There's research into the photosensitivity and electrical characteristics of derivatives of this compound, which highlights its potential in optoelectronic devices (Roushdy et al., 2019).
Molecular and Crystal Structure Studies : The molecular and crystal structure of derivatives of this compound have been studied, contributing to the understanding of their chemical and physical properties (Jansone et al., 2007).
Synthesis of Pyrrolothieno Diazepines : Derivatives of this compound are used in the synthesis of diazepines, which are important in pharmaceutical research (Vega & Gil, 1991).
Chemical Transformations under Nucleophilic Conditions : The compound's reactivity with nucleophilic reagents has been studied, leading to the synthesis of various heterocyclic systems (Ibrahim & El-Gohary, 2016).
Monitoring Photopolymerization Processes : Its derivatives have been shown to be effective sensors for monitoring photopolymerization processes, indicating its utility in materials science and engineering (Ortyl et al., 2019).
Progesterone Receptor Modulators : A derivative has been explored as a progesterone receptor modulator, indicating potential in healthcare applications (Fensome et al., 2008).
Antimicrobial and Antitumor Agents : Certain synthesized derivatives have shown significant antimicrobial and antitumor activities, indicating potential therapeutic applications (El-Shaaer, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-11-4-3-10(6-12(11)18-2)15-8-9(7-14)5-13(15)16/h3-4,6,9H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOLTIVCVOXJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)

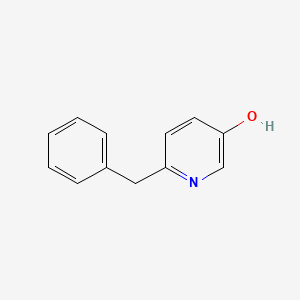

![2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033263.png)
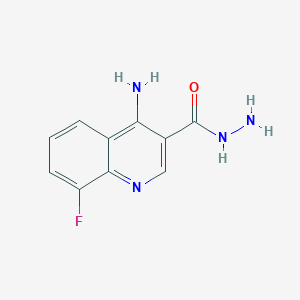

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B3033267.png)
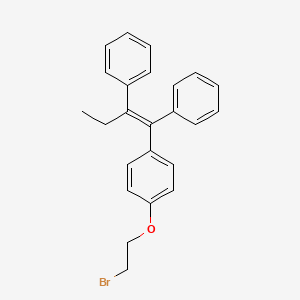
![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3033271.png)
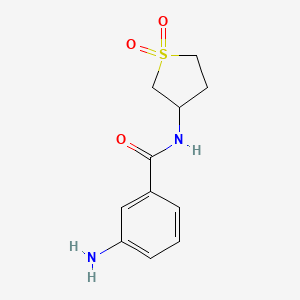
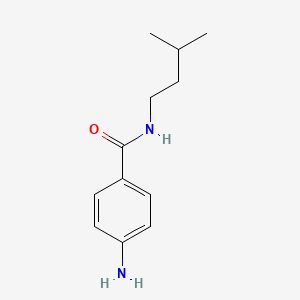
![[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3033276.png)
